
Tridecyl sulfate, monoethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecyl sulfate, monoethanolamine salt: is a chemical compound that belongs to the class of surfactants. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid. This particular compound is known for its excellent emulsifying, wetting, and dispersing properties, making it valuable in various industrial and commercial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tridecyl sulfate, monoethanolamine salt typically involves the reaction of tridecyl alcohol with sulfur trioxide to form tridecyl sulfate. This intermediate is then neutralized with monoethanolamine to produce the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where tridecyl alcohol is continuously fed and reacted with sulfur trioxide. The resulting tridecyl sulfate is then neutralized with monoethanolamine in a separate reactor. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions: Tridecyl sulfate, monoethanolamine salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonates, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, tridecyl sulfate, monoethanolamine salt is used as a surfactant in various reactions and processes. It helps in the formation of emulsions and dispersions, which are essential in many chemical syntheses and formulations.
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and other biological structures. It is also employed in the preparation of biological samples for analysis.
Medicine: In medicine, this compound is used in the formulation of pharmaceutical products, such as creams and ointments. Its emulsifying properties help in the uniform distribution of active ingredients.
Industry: In industrial applications, this compound is used in the production of detergents, cleaners, and personal care products. Its ability to lower surface tension makes it effective in removing dirt and grease.
作用機序
The mechanism of action of tridecyl sulfate, monoethanolamine salt involves its interaction with the surface of substances. As a surfactant, it reduces the surface tension, allowing for better mixing and interaction between different phases. At the molecular level, it interacts with lipid molecules, disrupting their arrangement and leading to the formation of micelles. This property is particularly useful in cleaning and emulsifying applications.
類似化合物との比較
Sodium dodecyl sulfate: Another surfactant with similar properties but a shorter carbon chain.
Sodium tetradecyl sulfate: Similar in structure but with a longer carbon chain.
Polyoxyethylene tridecyl ether sulfate: A non-ionic surfactant with similar emulsifying properties.
Uniqueness: Tridecyl sulfate, monoethanolamine salt is unique due to its specific combination of tridecyl sulfate and monoethanolamine. This combination provides a balance of hydrophilic and hydrophobic properties, making it highly effective in various applications. Its ability to form stable emulsions and dispersions sets it apart from other surfactants.
特性
CAS番号 |
73003-73-3 |
|---|---|
分子式 |
C15H35NO5S |
分子量 |
341.5 g/mol |
IUPAC名 |
2-aminoethanol;tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;3-1-2-4/h2-13H2,1H3,(H,14,15,16);4H,1-3H2 |
InChIキー |
VXHSSOYVFYWQPZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


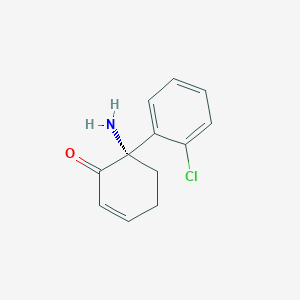
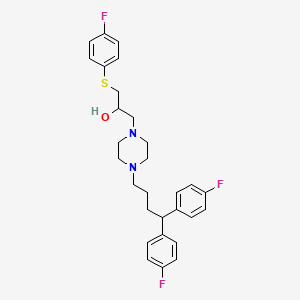
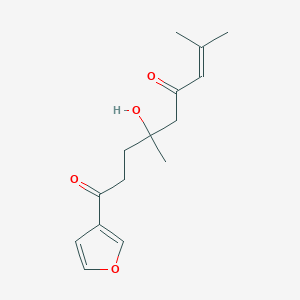

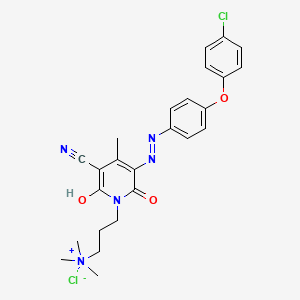

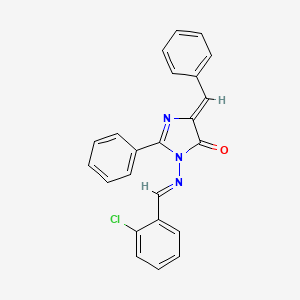


![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
